

# Streptomycin in Veterinary Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Streptomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus, has long been a cornerstone in the treatment of bacterial infections in veterinary medicine. Its bactericidal activity, primarily against Gram-negative bacteria, has made it a valuable tool for managing a range of diseases in both livestock and companion animals. This document provides detailed application notes and protocols for the use of streptomycin in a veterinary research and drug development context.

### **Mechanism of Action**

Streptomycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.





Click to download full resolution via product page

Figure 1: Mechanism of action of streptomycin.

## **Veterinary Applications and Dosages**

Streptomycin is utilized in a variety of animal species to treat infections caused by susceptible Gram-negative and some Gram-positive bacteria. It is often used in combination with penicillin to broaden the spectrum of activity.

Table 1: Recommended Dosages of Streptomycin in Various Animal Species



| Animal<br>Species | Indication                         | Dosage<br>(mg/kg<br>body<br>weight) | Route of<br>Administrat<br>ion | Frequency             | Reference(s |
|-------------------|------------------------------------|-------------------------------------|--------------------------------|-----------------------|-------------|
| Cattle            | General<br>bacterial<br>infections | 10 - 20                             | Intramuscular<br>(IM)          | Once or twice daily   | [1][2]      |
| Cattle            | Leptospirosis                      | 25                                  | Intramuscular<br>(IM)          | Single dose           |             |
| Swine             | General<br>bacterial<br>infections | 15 - 30                             | Intramuscular<br>(IM)          | Once or twice daily   | [1]         |
| Sheep &<br>Goats  | General<br>bacterial<br>infections | 10 - 30                             | Intramuscular<br>(IM)          | Once or twice daily   | [1][2]      |
| Horses            | General<br>bacterial<br>infections | 10                                  | Intramuscular<br>(IM)          | Once daily            | [2]         |
| Dogs & Cats       | General<br>bacterial<br>infections | 25                                  | Intramuscular<br>(IM)          | Once daily            | [2]         |
| Dogs              | Leptospirosis                      | 40                                  | Intramuscular<br>(IM)          | Daily for 3-5<br>days | [3]         |
| Poultry           | General<br>bacterial<br>infections | 30 - 50                             | Intramuscular<br>(IM)          | Once or twice daily   | [1]         |

## **Pharmacokinetic Parameters**

Understanding the pharmacokinetic profile of streptomycin is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.



Table 2: Pharmacokinetic Parameters of Streptomycin in Various Animal Species

| Animal<br>Species | Dose<br>(mg/kg) | Cmax<br>(µg/mL) | Tmax<br>(hours) | Half-life (t½)<br>(hours) | Reference(s |
|-------------------|-----------------|-----------------|-----------------|---------------------------|-------------|
| She-buffaloes     | 10 (IM)         | 24.39 ± 2.67    | 1               | 4.01 ± 0.44               |             |
| Horses            | 10 (IM)         | Not Specified   | Not Specified   | 3.40 ± 0.42               | [4]         |

## **Withdrawal Periods**

Adherence to withdrawal periods is mandatory to prevent drug residues in food products intended for human consumption.

Table 3: Withdrawal Periods for Streptomycin in Food-Producing Animals

| Animal Species | Product           | Withdrawal Period | Reference(s) |
|----------------|-------------------|-------------------|--------------|
| Cattle         | Meat and Offal    | 12 - 16 days      | [2][5]       |
| Milk           | 48 hours (2 days) | [1][5][6]         |              |
| Swine          | Meat and Offal    | 18 days           | [5]          |
| Sheep          | Meat and Offal    | 18 days           | [2][5]       |
| Goats          | Meat              | 7 days            | [1]          |
| Milk           | 2 days            | [1]               |              |

## **Antimicrobial Susceptibility**

The effectiveness of streptomycin is dependent on the susceptibility of the target pathogen. Minimum Inhibitory Concentration (MIC) is a key parameter in assessing this.

Table 4: Streptomycin MIC Values for Key Veterinary Pathogens



| Bacterial<br>Species                              | MIC Range<br>(μg/mL)       | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|---------------------------------------------------|----------------------------|---------------|---------------|--------------|
| Escherichia coli<br>(Swine)                       | ≤64                        | Not Specified | Not Specified |              |
| Salmonella spp.                                   | ≤256                       | Not Specified | Not Specified | _            |
| Salmonella spp. (Poultry)                         | ≤800                       | Not Specified | Not Specified | _            |
| Pasteurella<br>multocida<br>(Bovine &<br>Porcine) | >100 (for 90% of isolates) | Not Specified | >100          | _            |
| Mannheimia<br>haemolytica<br>(Ovine)              | Not Specified              | Not Specified | Not Specified | [7]          |
| Histophilus<br>somni (Bovine)                     | Not Specified              | Not Specified | Not Specified |              |

Note: MIC values can vary significantly based on geographic location and specific strains.

## **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a generalized procedure based on CLSI guidelines for determining the MIC of streptomycin against veterinary bacterial pathogens.

#### Materials:

- Streptomycin sulfate standard powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)



- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Incubator
- Microplate reader (optional)

#### Procedure:

- Preparation of Streptomycin Stock Solution: Prepare a stock solution of streptomycin sulfate in a suitable solvent (e.g., sterile deionized water) at a concentration of 1024 μg/mL.
- Serial Dilutions:
  - Add 100 μL of CAMHB to all wells of a 96-well microtiter plate.
  - $\circ$  Add 100  $\mu$ L of the streptomycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
  - $\circ$  Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, and so on, across the plate. Discard 100  $\mu$ L from the last well. This will create a range of streptomycin concentrations (e.g., 512  $\mu$ g/mL to 0.5  $\mu$ g/mL).
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL.
- Inoculation: Add 10  $\mu$ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 110  $\mu$ L and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
- Controls:
  - Growth Control: A well containing CAMHB and the bacterial inoculum, but no streptomycin.
  - Sterility Control: A well containing only CAMHB.



- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of streptomycin that completely
  inhibits visible growth of the bacteria. This can be determined by visual inspection or by
  using a microplate reader to measure optical density.

# Protocol 2: General Workflow for an In Vivo Efficacy Study (Adapted for a Rodent Model)

This protocol outlines a general workflow for evaluating the efficacy of streptomycin in a rodent model of bacterial infection (e.g., leptospirosis).





Click to download full resolution via product page

Figure 2: General workflow for an in vivo antimicrobial efficacy study.



#### Procedure Outline:

- Animal Model and Acclimatization: Select an appropriate animal model (e.g., hamster for leptospirosis) and allow for an acclimatization period of at least 7 days.
- Infection: Challenge the animals with a standardized dose of the target pathogen via a relevant route of infection (e.g., intraperitoneal injection).
- Group Allocation: Randomly assign animals to different treatment groups:
  - Vehicle control (receiving the same carrier as the antibiotic).
  - Streptomycin treatment groups (at various dose levels).
  - Positive control group (treated with an antibiotic of known efficacy).
- Treatment Administration: Begin treatment at a predetermined time post-infection and continue for a specified duration.
- Monitoring:
  - Record clinical signs (e.g., lethargy, weight loss, ruffled fur) daily.
  - Collect blood and/or tissue samples at specified time points for analysis.
- Outcome Measures:
  - Primary: Quantify the bacterial load in target organs (e.g., kidneys, liver) using methods like quantitative PCR (qPCR) or plate counts.
  - Secondary: Survival rates, clinical score improvement, and histopathological changes in target tissues.
- Data Analysis: Analyze the data statistically to determine the efficacy of streptomycin in reducing bacterial load and improving clinical outcomes compared to the control groups.

## Conclusion



Streptomycin remains a relevant and effective antimicrobial agent in veterinary medicine. These application notes and protocols provide a framework for researchers and drug development professionals to conduct further studies on its efficacy, optimize its use, and contribute to the responsible management of bacterial diseases in animals. It is imperative to adhere to established guidelines for antimicrobial susceptibility testing and to conduct well-designed in vivo studies to ensure the continued judicious use of this important antibiotic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medium.com [medium.com]
- 2. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. Multiresistance in Pasteurella multocida Is Mediated by Coexistence of Small Plasmids -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial resistance and associated genetic background of Histophilus somni isolated from clinically affected and healthy cattle PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of efficacy for veterinary medicinal products containing antimicrobial substances Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Mannheimia haemolytica in Feedlot Cattle: Prevalence of Recovery and Associations with Antimicrobial Use, Resistance, and Health Outcomes PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Streptomycin in Veterinary Medicine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060918#streptomycin-in-veterinary-medicine-applications]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com